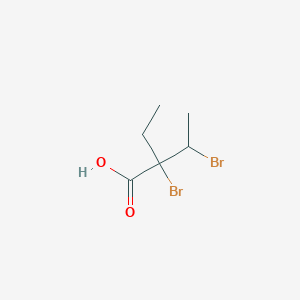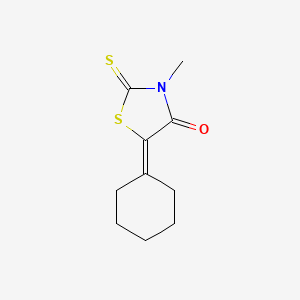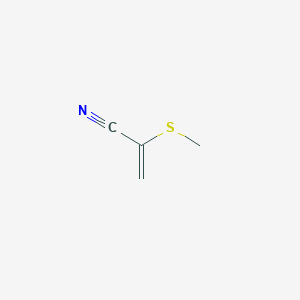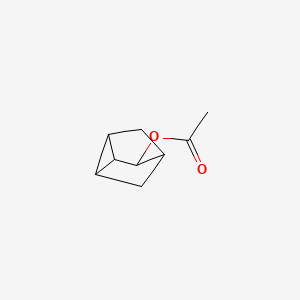
3-Acetoxynortricyclene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetoxynortricyclene is an organic compound that belongs to the class of tricyclic compounds It is characterized by its unique structure, which includes three interconnected cyclohexane rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxynortricyclene typically involves the reduction of 3-acetoxynorborn-5-en-2-ylmercury chloride or 5-acetoxy-3-nortricyclylmercury chloride using sodium borohydride in tetrahydrofuran. This reaction yields a mixture of acetates, including 2-exo-acetoxynorborn-5-ene, 7-anti-acetoxynorborn-2-ene, and this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up processes. The use of metal catalysts and controlled reaction conditions are crucial for optimizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Acetoxynortricyclene undergoes various chemical reactions, including hydrogenolysis, reduction, and rearrangement reactions. For instance, hydrogenolysis of this compound over metal catalysts results in the formation of acetoxynorbornanes, with 7-acetoxynorbornane being the predominant product .
Common Reagents and Conditions:
Hydrogenolysis: Metal catalysts such as palladium or platinum are commonly used.
Reduction: Sodium borohydride in tetrahydrofuran is a typical reagent.
Rearrangement: Tributyltin hydride or triphenyltin hydride in methanol can induce rearrangement reactions.
Major Products: The major products formed from these reactions include various acetoxynorbornanes and acetoxynorbornene derivatives .
Wissenschaftliche Forschungsanwendungen
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of 3-Acetoxynortricyclene in chemical reactions involves the interaction of its tricyclic structure with various reagents. For example, during hydrogenolysis, the compound undergoes cleavage of carbon-carbon bonds, leading to the formation of different acetoxynorbornane isomers . The stereochemistry of these reactions is influenced by the specific catalysts and conditions used.
Vergleich Mit ähnlichen Verbindungen
- 3-Acetoxynorborn-5-en-2-ylmercury chloride
- 5-Acetoxy-3-nortricyclylmercury chloride
- 7-Acetoxy-2-bromonorborn-5-ene
Comparison: 3-Acetoxynortricyclene is unique due to its tricyclic structure, which distinguishes it from other similar compounds that may have different ring configurations or substituents. Its reactivity and the types of products formed during chemical reactions also set it apart from other acetoxy-substituted norbornanes and norbornenes .
Eigenschaften
CAS-Nummer |
6555-48-2 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
3-tricyclo[2.2.1.02,6]heptanyl acetate |
InChI |
InChI=1S/C9H12O2/c1-4(10)11-9-5-2-6-7(3-5)8(6)9/h5-9H,2-3H2,1H3 |
InChI-Schlüssel |
MIEOKFNJNHVJND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C2CC3C1C3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


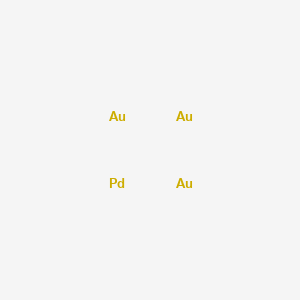
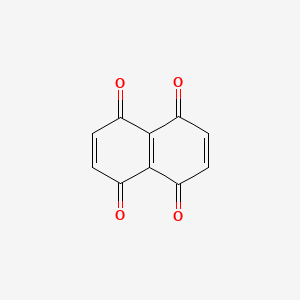

![Spiro[2.2]pentane, methylene-](/img/structure/B14721125.png)



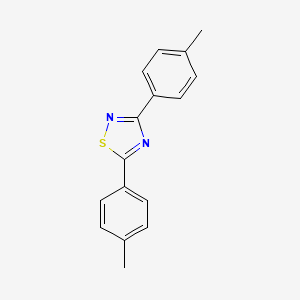
![8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14721155.png)
![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)
